molecular formula C15H14O3 B14403182 (4-Methylphenyl)methyl 4-hydroxybenzoate CAS No. 84833-58-9

(4-Methylphenyl)methyl 4-hydroxybenzoate

Cat. No.: B14403182
CAS No.: 84833-58-9
M. Wt: 242.27 g/mol
InChI Key: BYFJLAHGKYACPI-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl hydrogen is replaced by a (4-methylphenyl)methyl group. Parabens, such as methyl 4-hydroxybenzoate (methyl paraben), are widely used as preservatives in cosmetics, pharmaceuticals, and food due to their antimicrobial properties .

Properties

CAS No.

84833-58-9

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(4-methylphenyl)methyl 4-hydroxybenzoate

InChI

InChI=1S/C15H14O3/c1-11-2-4-12(5-3-11)10-18-15(17)13-6-8-14(16)9-7-13/h2-9,16H,10H2,1H3

InChI Key

BYFJLAHGKYACPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)methyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with (4-methylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to catalyze the esterification reaction, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-hydroxybenzoic acid.

    Reduction: Formation of (4-Methylphenyl)methyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(4-Methylphenyl)methyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl 4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogs: Alkyl 4-Hydroxybenzoates (Parabens)

Parabens share the 4-hydroxybenzoate backbone but differ in ester substituents. Key examples include:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
Methyl 4-hydroxybenzoate Methyl 152.15 125–128 Cosmetic preservative
Ethyl 4-hydroxybenzoate Ethyl 166.18 116–118 Food preservative
Propyl 4-hydroxybenzoate Propyl 180.20 96–98 Pharmaceutical preservative
Isobutyl 4-hydroxybenzoate Isobutyl 194.23 75–77 Industrial preservative

Key Differences :

  • Lipophilicity : Longer alkyl chains (e.g., propyl, isobutyl) increase lipid solubility, enhancing antimicrobial efficacy but reducing water solubility .
  • Polymorphism : Methyl 4-hydroxybenzoate exhibits six polymorphic forms, with melting points ranging from 96°C to 128°C, depending on crystal packing and hydrogen-bonding networks .
  • Bioactivity : Methyl paraben’s HOMO-LUMO gap (4.67 eV) suggests moderate reactivity, correlating with its preservative action .
Substituted Benzoates with Aromatic or Functional Groups

Other derivatives feature aromatic or functionalized substituents:

Compound Substituent Key Properties
Methyl 4-hydroxy-3-methoxybenzoate 3-methoxy, 4-hydroxy Isolated from Conyza bonariensis; exhibits allelochemical activity
Methyl 4-benzyloxy-2-hydroxybenzoate 4-benzyloxy, 2-hydroxy Used in liquid crystal synthesis; stabilized by intramolecular hydrogen bonds
Ethyl 4-(tosyloxy)benzoate 4-tosyloxy Intermediate in organic synthesis; analyzed via NMR

Key Differences :

  • Hydrogen Bonding : Methyl 4-benzyloxy-2-hydroxybenzoate forms intramolecular O–H···O bonds, influencing crystal packing and thermal stability .
  • Biological Roles : Methyl 4-hydroxy-3-methoxybenzoate acts as a plant allelochemical, suggesting ecological interactions distinct from preservative parabens .

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